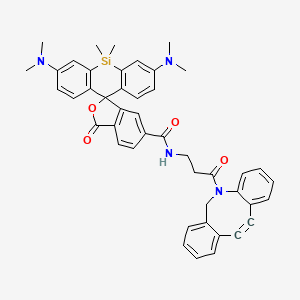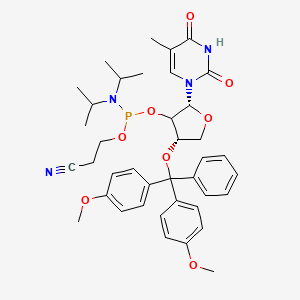
Schisandrathera D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisandrathera D is a novel compound isolated from the leaves of Schisandra sphenanthera, a plant known for its medicinal properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schisandrathera D involves the extraction of Schisandra sphenanthera leaves followed by extensive phytochemical investigation. The chemical structures, including absolute configurations, are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra .
Industrial Production Methods
Currently, the industrial production of this compound is not well-documented. Most of the compound is obtained through natural extraction from Schisandra sphenanthera leaves. Further research is needed to develop efficient synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Schisandrathera D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Schisandrathera D has shown promise in several scientific research applications:
Chemistry: It serves as a model compound for studying the chemical properties and reactions of lignans.
Biology: It is used to investigate the biological activities of natural products.
Medicine: This compound has demonstrated potential as an anticancer agent, particularly in the treatment of prostate and oral cancers
Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Schisandrathera D exerts its effects by inhibiting the function of Anoctamin 1 (ANO1), an intracellular calcium-activated chloride ion channel. This inhibition leads to a decrease in ANO1 protein levels and induces apoptosis in cancer cells. The compound binds to the ANO1 protein site more effectively than previously known inhibitors, such as Ani9 .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Schisandrathera A
- Schisandrathera B
- Schisandrathera C
Uniqueness
Schisandrathera D stands out due to its superior binding capacity to ANO1 protein and its potent anticancer effects. Unlike other similar compounds, this compound effectively induces apoptosis in cancer cells by increasing the levels of caspase-3 and cleaved poly (ADP-ribose) polymerase 1 .
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5-[(2S,3R)-2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)butyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C23H32O6/c1-14(8-16-10-18(24)22(28-6)19(11-16)25-3)15(2)9-17-12-20(26-4)23(29-7)21(13-17)27-5/h10-15,24H,8-9H2,1-7H3/t14-,15+/m0/s1 |
Clé InChI |
KLMINEPDYIKLAR-LSDHHAIUSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)CC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


methyl phosphate](/img/structure/B12386520.png)



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)





![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
